molecular formula C17H15Cl2NO4 B6077788 N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide

Cat. No.: B6077788
M. Wt: 368.2 g/mol
InChI Key: ZUSFKVQVRYWYFB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in many biologically active molecules, and a dichloroethoxybenzamide group, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-2-22-16-12(18)6-11(7-13(16)19)17(21)20-8-10-3-4-14-15(5-10)24-9-23-14/h3-7H,2,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSFKVQVRYWYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Dichloroethoxybenzamide Group: The dichloroethoxybenzamide group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a dichloroethoxybenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The chlorine atoms in the dichloroethoxybenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide exerts its effects is often related to its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide can be compared with other compounds containing the benzodioxole moiety or dichloroethoxybenzamide group. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide (hereafter referred to as "the compound") is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of the compound, focusing on its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and dichloro-substituted aromatic rings. Its molecular formula is C18H20Cl2N2O3C_{18}H_{20}Cl_2N_2O_3, with a molecular weight of approximately 385.87 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC18H20Cl2N2O3
Molecular Weight385.87 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting from commercially available precursors through methods like nucleophilic substitution and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of the compound against various cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

Cell Line IC50 (µM) Mechanism
A54911.20Apoptosis induction
MCF-715.73Cell cycle arrest
HeLa27.66Inhibition of proliferation

Antioxidant Activity

In addition to its anticancer properties, the compound has shown promising antioxidant activity. Comparative studies using standard antioxidants such as butylated hydroxyanisole (BHA) revealed that the compound exhibits moderate antioxidant effects, suggesting its potential use in formulations aimed at oxidative stress-related conditions.

Case Studies

  • Study on Lung Cancer Cells : A study published in 2024 assessed the biological activity of various derivatives of benzodioxole compounds, including our target compound. The results indicated that modifications to the benzodioxole structure significantly impacted cytotoxicity levels, with the tested compound exhibiting one of the highest activities against A549 cells .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity and interactions of the compound with specific protein targets involved in cancer progression. These studies support the experimental findings by predicting favorable binding conformations that may lead to enhanced biological activity.

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